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Compound of Interest

Compound Name: 3-Methoxy-6-methylquinoline

Cat. No.: B15071393 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed, albeit predictive, overview of the spectroscopic

characteristics of 3-Methoxy-6-methylquinoline. Due to the limited availability of direct

experimental data for this specific compound in public databases, this document leverages

established principles of spectroscopy and data from structurally analogous compounds to

forecast its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This guide

also outlines a plausible synthetic methodology and presents logical workflows and structural

correlations through Graphviz visualizations, offering a valuable resource for researchers

interested in the synthesis and characterization of this and related quinoline derivatives.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Methoxy-6-
methylquinoline. These predictions are derived from the analysis of substituent effects on the

quinoline core, drawing comparisons with known data for 6-methoxyquinoline, 6-

methylquinoline, and other relevant substituted quinolines.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
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Proton

Predicted

Chemical Shift

(ppm)

Predicted

Multiplicity

Predicted

Coupling

Constant (J,

Hz)

Notes

H-2 ~8.6 s -

Singlet due to

absence of

adjacent protons.

H-4 ~7.8 s -

Singlet due to

absence of

adjacent protons.

H-5 ~7.9 d ~8.8

Doublet due to

coupling with H-

7.

H-7 ~7.3 dd ~8.8, ~2.4

Doublet of

doublets due to

coupling with H-5

and H-8.

H-8 ~7.5 d ~2.4

Doublet due to

coupling with H-

7.

6-CH₃ ~2.5 s -

Singlet for the

methyl group

protons.

3-OCH₃ ~4.0 s -

Singlet for the

methoxy group

protons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
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Carbon
Predicted Chemical Shift

(ppm)
Notes

C-2 ~150
Affected by the adjacent

methoxy group.

C-3 ~155

Directly attached to the

electron-donating methoxy

group.

C-4 ~110 Shielded position.

C-4a ~128 Quaternary carbon.

C-5 ~129

C-6 ~136 Attached to the methyl group.

C-7 ~122

C-8 ~130

C-8a ~146 Quaternary carbon.

6-CH₃ ~21
Typical for an aromatic methyl

group.

3-OCH₃ ~56
Typical for an aromatic

methoxy group.

Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

C-H (aromatic) 3100-3000 Medium

C-H (methyl/methoxy) 2950-2850 Medium

C=N (quinoline) ~1620 Medium

C=C (aromatic) 1600-1450 Strong

C-O (methoxy)
1250-1200 (asymmetric),

1050-1000 (symmetric)
Strong

Predicted Mass Spectrometry (MS) Data
Molecular Ion (M⁺): m/z = 173.08

Predicted Major Fragments:

m/z = 158 ([M-CH₃]⁺): Loss of a methyl radical from the methoxy or methyl group.

m/z = 145 ([M-CO]⁺): Loss of carbon monoxide.

m/z = 130: Further fragmentation.

Proposed Synthetic Protocol
A plausible synthetic route to 3-Methoxy-6-methylquinoline is the Skraup synthesis or a

modification thereof, a well-established method for quinoline synthesis.

Reaction: A variation of the Skraup synthesis using 4-methylaniline and a suitable three-carbon

aldehyde equivalent bearing a methoxy group at the appropriate position, in the presence of an

oxidizing agent and sulfuric acid.

Reagents and Materials:

4-methylaniline

3-methoxyacrolein (or its synthetic equivalent)
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Glycerol

Concentrated Sulfuric Acid

An oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

Iron(II) sulfate (optional, as a moderator)

Procedure:

To a mixture of 4-methylaniline and glycerol in a round-bottom flask, slowly add concentrated

sulfuric acid while cooling the flask in an ice bath.

Add the oxidizing agent and 3-methoxyacrolein to the mixture.

Heat the reaction mixture cautiously under reflux for several hours. The reaction is

exothermic and should be monitored carefully.

After the reaction is complete, cool the mixture and pour it into a large volume of water.

Neutralize the acidic solution with a base (e.g., sodium hydroxide) until the product

precipitates.

The crude product can be purified by steam distillation or recrystallization from a suitable

solvent (e.g., ethanol).

The final product should be characterized by spectroscopic methods (NMR, IR, MS) to

confirm its structure.

Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical

relationship between the structure of 3-Methoxy-6-methylquinoline and its predicted ¹H NMR

spectrum.
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Synthesis

Purification

Characterization

Start Materials:
4-methylaniline,

3-methoxyacrolein equivalent,
Glycerol, H₂SO₄, Oxidizing Agent

Skraup-type Reaction
(Heating under reflux)

Work-up:
Quenching with water,

Neutralization

Purification:
Steam Distillation or

Recrystallization

¹H and ¹³C NMR IR Spectroscopy Mass Spectrometry

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis and characterization of 3-Methoxy-6-
methylquinoline.
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Caption: Correlation of structural features of 3-Methoxy-6-methylquinoline with its predicted

¹H NMR signals.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxy-6-methylquinoline: A
Predictive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15071393#3-methoxy-6-methylquinoline-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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